molecular formula C14H12N2O3S B7663722 4-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)amino]benzoic acid

4-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)amino]benzoic acid

Cat. No.: B7663722
M. Wt: 288.32 g/mol
InChI Key: PKODPLUODNCRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)amino]benzoic acid, also known as CTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTB belongs to the class of thiazole-containing compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 4-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)amino]benzoic acid is not fully understood, but several studies have suggested that it may act through multiple pathways. This compound has been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been found to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and physiological effects:
This compound has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to exhibit potent anticancer activity by inducing apoptosis and inhibiting cancer cell proliferation. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

4-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)amino]benzoic acid has several advantages for lab experiments, including its reproducible synthesis method, high yield and purity, and well-characterized biological activities. However, there are also some limitations to using this compound in lab experiments. One limitation is that this compound may exhibit off-target effects, which could complicate the interpretation of experimental results. Another limitation is that this compound may have poor solubility in aqueous solutions, which could limit its use in certain experimental systems.

Future Directions

There are several future directions for research on 4-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)amino]benzoic acid. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its yield and purity, as well as its solubility in aqueous solutions. Finally, future studies could investigate the pharmacokinetics and pharmacodynamics of this compound in animal models to assess its potential for clinical development.

Synthesis Methods

The synthesis of 4-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)amino]benzoic acid involves the reaction of 2-cyclopropyl-1,3-thiazole-4-carbonyl chloride with 4-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain this compound in high yield and purity. This synthesis method has been reported in several scientific publications and has been found to be reproducible and reliable.

Scientific Research Applications

4-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

4-[(2-cyclopropyl-1,3-thiazole-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-12(11-7-20-13(16-11)8-1-2-8)15-10-5-3-9(4-6-10)14(18)19/h3-8H,1-2H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKODPLUODNCRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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